molecular formula C6H10N2O3S B1522485 Ammonium pyridin-2-ylmethanesulfonate CAS No. 1330529-05-9

Ammonium pyridin-2-ylmethanesulfonate

Cat. No.: B1522485
CAS No.: 1330529-05-9
M. Wt: 190.22 g/mol
InChI Key: OELDOELGFSKRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium pyridin-2-ylmethanesulfonate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridine ring attached to a methanesulfonate group, with an ammonium ion balancing the charge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium pyridin-2-ylmethanesulfonate typically involves the reaction of pyridine-2-methanesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Pyridine-2-methanesulfonic acid+Ammonium hydroxideAmmonium pyridin-2-ylmethanesulfonate+Water\text{Pyridine-2-methanesulfonic acid} + \text{Ammonium hydroxide} \rightarrow \text{this compound} + \text{Water} Pyridine-2-methanesulfonic acid+Ammonium hydroxide→Ammonium pyridin-2-ylmethanesulfonate+Water

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Ammonium pyridin-2-ylmethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of pyridine derivatives with reduced sulfonate groups.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

    Oxidation: Pyridine-2-sulfonic acid.

    Reduction: Pyridine derivatives with reduced sulfonate groups.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Ammonium pyridin-2-ylmethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ammonium pyridin-2-ylmethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Ammonium pyridin-2-ylmethanesulfonate can be compared with other pyridinium salts and sulfonate compounds:

    Pyridinium Chloride: Similar in structure but lacks the sulfonate group, leading to different reactivity and applications.

    Ammonium Methanesulfonate: Contains a methanesulfonate group but lacks the pyridine ring, resulting in different chemical properties.

    Pyridine-2-sulfonic Acid: Similar in structure but without the ammonium ion, affecting its solubility and reactivity.

Uniqueness: The presence of both the pyridine ring and the methanesulfonate group in this compound imparts unique chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

1330529-05-9

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

azane;pyridin-2-ylmethanesulfonic acid

InChI

InChI=1S/C6H7NO3S.H3N/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H3

InChI Key

OELDOELGFSKRFL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CS(=O)(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)O.N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium pyridin-2-ylmethanesulfonate
Reactant of Route 2
Reactant of Route 2
Ammonium pyridin-2-ylmethanesulfonate
Reactant of Route 3
Ammonium pyridin-2-ylmethanesulfonate
Reactant of Route 4
Ammonium pyridin-2-ylmethanesulfonate
Reactant of Route 5
Ammonium pyridin-2-ylmethanesulfonate
Reactant of Route 6
Ammonium pyridin-2-ylmethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.